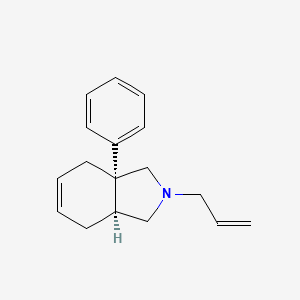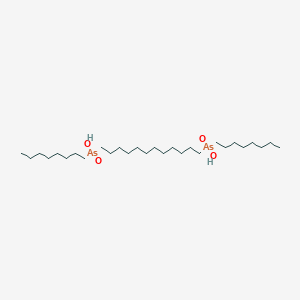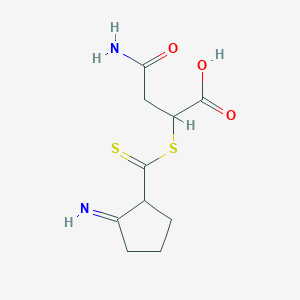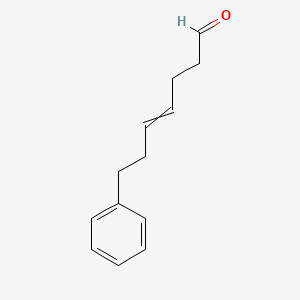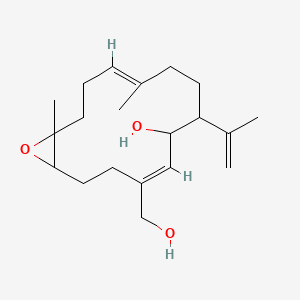
Asperdiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (-)-asperdiol was first reported by Tius and Fauq in 1986 . The synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of asperdiol is not well-documented, likely due to the complexity of its synthesis and the limited availability of natural sources. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Asperdiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Asperdiol has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Medicine: this compound’s potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound’s unique properties may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of asperdiol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects by modulating signaling pathways and interacting with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Asperdiol can be compared with other cembranoid diterpenes, such as:
Sarcophytonolide: Another cembranoid with similar biological activities.
Sinulariolide: Known for its anti-cancer properties.
Lobophytolide: Exhibits anti-inflammatory effects.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action. This compound’s unique structure and properties make it a valuable compound for further research and development.
Properties
CAS No. |
64180-67-2 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(4E,10E)-4-(hydroxymethyl)-10,14-dimethyl-7-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,10-dien-6-ol |
InChI |
InChI=1S/C20H32O3/c1-14(2)17-9-7-15(3)6-5-11-20(4)19(23-20)10-8-16(13-21)12-18(17)22/h6,12,17-19,21-22H,1,5,7-11,13H2,2-4H3/b15-6+,16-12+ |
InChI Key |
FLJAFHRJXPAASR-HOZOIBKHSA-N |
Isomeric SMILES |
C/C/1=C\CCC2(C(O2)CC/C(=C\C(C(CC1)C(=C)C)O)/CO)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CCC(=CC(C(CC1)C(=C)C)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
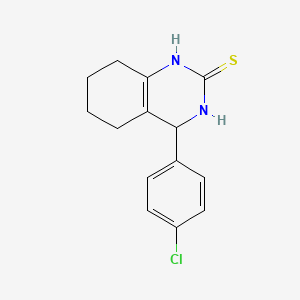

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
